molecular formula C13H12N2O3 B2772236 (4-Amino-3-nitrophenyl)(phenyl)methanol CAS No. 115577-76-9

(4-Amino-3-nitrophenyl)(phenyl)methanol

Cat. No.: B2772236
CAS No.: 115577-76-9
M. Wt: 244.25
InChI Key: GBDIHFMPEGTCBK-UHFFFAOYSA-N
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Description

(4-Amino-3-nitrophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by the presence of both amino and nitro functional groups attached to a phenyl ring, along with a hydroxyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-nitrophenyl)(phenyl)methanol typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group transformations. One common method involves the nitration of 4-aminophenylmethanol to introduce the nitro group at the 3-position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-nitrophenyl)(phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Amino-3-nitrophenyl)(phenyl)methanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Amino-3-nitrophenyl)(phenyl)methanol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-3-nitrophenyl)(phenyl)methanol is unique due to the presence of both amino and nitro groups on the same phenyl ring, along with a hydroxyl group attached to a methanol moiety.

Properties

IUPAC Name

(4-amino-3-nitrophenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8,13,16H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDIHFMPEGTCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)N)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(a-1) To a stirred and cooled (water-bath) mixture of 48.5 parts of (4-amino-3-nitrophenyl)phenylmethanone and 320 parts of methanol were added portionwise 11.4 parts of sodium tetrahydroborate. Upon completion, stirring was continued for 15 minutes at room temperature. 100 Parts of water were added and the methanol was evaporated. The precipitated product was filtered off, washed with water, dried, filtered and crystallized twice from a moisture of methanol and water, yielding 19.6 parts of 4-amino-3-nitro-α-phenylbenzenemethanol; mp. 125° C. (int. 124).
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